Methyl 3,6-dimethylpyridazine-4-carboxylate

Description

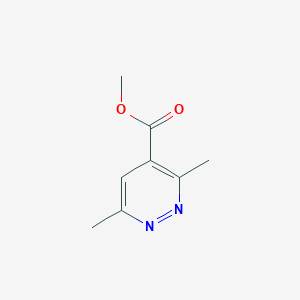

Methyl 3,6-dimethylpyridazine-4-carboxylate is a heterocyclic organic compound featuring a pyridazine ring substituted with two methyl groups at positions 3 and 6 and a methyl ester group at position 2. This compound’s ester functionality enhances its reactivity, making it a valuable intermediate in synthesizing pharmacologically active molecules.

Properties

CAS No. |

897008-37-6 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 3,6-dimethylpyridazine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-6(2)10-11-7(8)3/h5H,4H2,1-3H3 |

InChI Key |

IZRJQEVPEGZWRZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=N1)C)C(=O)OC |

Canonical SMILES |

CCOC(=O)C1=C(N=NC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dimethylpyridazine-4-carboxylate typically involves the reaction of 3,6-dimethylpyridazine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of Methyl 3,6-dimethylpyridazine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce pyridazine alcohols .

Scientific Research Applications

Pharmaceutical Development

The pyridazine motif is increasingly utilized in the development of pharmaceutical agents due to its ability to interact with biological targets effectively. Research has shown that derivatives of pyridazine can exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Compounds with pyridazine structures have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Studies indicate that methyl 3,6-dimethylpyridazine-4-carboxylate may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis .

- Anticancer Properties : Pyridazine derivatives have been explored for their ability to inhibit cancer cell proliferation. Research suggests that methyl 3,6-dimethylpyridazine-4-carboxylate could be effective against specific cancer types due to its structural properties .

Agrochemicals

The compound also finds applications in the agrochemical industry. Its structural features allow it to act as a herbicide or pesticide, targeting specific plant processes or pest physiology. The use of methyl 3,6-dimethylpyridazine-4-carboxylate in agricultural formulations can help enhance crop yield and protect against pest damage .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyridazine derivatives, including methyl 3,6-dimethylpyridazine-4-carboxylate. The results demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential use as a lead compound for antibiotic development .

| Compound Name | Activity Type | Observed Effect | Reference |

|---|---|---|---|

| Methyl 3,6-dimethylpyridazine-4-carboxylate | Antibacterial | Inhibits growth of Gram-positive bacteria |

Case Study 2: Anti-inflammatory Effects

In a separate study focusing on anti-inflammatory compounds, methyl 3,6-dimethylpyridazine-4-carboxylate was tested for its ability to reduce cytokine production in vitro. The findings suggested that this compound could serve as a basis for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of Methyl 3,6-dimethylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize Methyl 3,6-dimethylpyridazine-4-carboxylate, we compare it with compounds sharing heterocyclic cores, ester/methyl substituents, or analogous bioactivity profiles.

Pyridazine vs. Pyrimidine/Pyrazole Derivatives

The pyridazine ring (two adjacent nitrogen atoms) distinguishes this compound from pyrimidines (1,3-diazines) and pyrazoles (five-membered rings with two adjacent nitrogens). For example:

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): A pyrimidine derivative with chloro and methyl substituents. Unlike the pyridazine core, pyrimidines exhibit different electronic distributions, affecting solubility and reactivity. The carboxylic acid group in this compound also contrasts with the ester group in Methyl 3,6-dimethylpyridazine-4-carboxylate, influencing acidity and metabolic stability.

- Pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide): These five-membered heterocycles often exhibit antimicrobial or anticancer activity.

Substituent Effects

- Ester vs. Acid Functionality : Methyl esters (as in the target compound) are typically more hydrolytically stable than free acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid), which may influence bioavailability.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 3,6-dimethylpyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3,6-dimethylpyridazine-4-carboxylate has the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : Approximately 179.22 g/mol

The compound features a pyridazine ring with methyl groups at positions 3 and 6 and a carboxylate group at position 4, which contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that methyl 3,6-dimethylpyridazine-4-carboxylate exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the MAPK/ERK pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies.

The biological activity of methyl 3,6-dimethylpyridazine-4-carboxylate can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity. For instance, it may inhibit cytochrome P450 enzymes, which are involved in drug metabolism and bioactivation.

- Cell Signaling Modulation : It influences cell signaling pathways by altering the expression of genes involved in apoptosis and cell cycle regulation.

- Receptor Binding : The compound may bind to specific receptors, altering their conformation and function, which can affect downstream signaling events.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl 3,6-dimethylpyridazine-4-carboxylate revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In a study focusing on its anticancer effects, methyl 3,6-dimethylpyridazine-4-carboxylate was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 55 |

| 50 | 30 |

Q & A

Q. What are the standard synthetic routes for Methyl 3,6-dimethylpyridazine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For pyridazine derivatives, microwave-assisted synthesis (e.g., 3,6-dichloropyridazine functionalization ) can enhance reaction efficiency. Optimize temperature (80–120°C) and solvent polarity (DMF or THF) to improve yield. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel (hexane/ethyl acetate gradients). For carboxylate ester formation, esterification of the corresponding acid with methanol under acidic catalysis (e.g., H₂SO₄) is common.

Q. How can the structure of Methyl 3,6-dimethylpyridazine-4-carboxylate be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR : Compare H and C spectra with predicted shifts (e.g., methyl groups at δ 2.5–3.0 ppm, ester carbonyl at δ 165–170 ppm).

- X-ray crystallography : Employ SHELX software for single-crystal structure determination .

- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₁N₂O₂).

- IR spectroscopy : Validate ester C=O stretch (~1720 cm⁻¹) and pyridazine ring vibrations (1600–1450 cm⁻¹).

Q. What preliminary biological assays are suitable for evaluating Methyl 3,6-dimethylpyridazine-4-carboxylate?

- Methodological Answer : Screen for bioactivity using:

- Enzyme inhibition assays : Target enzymes like kinases or hydrolases (e.g., 96-well plate fluorometric assays with IC₅₀ determination) .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains.

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values.

Advanced Research Questions

Q. How can computational methods reconcile contradictions between experimental and predicted spectral data?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR/IR spectra and compare with experimental results. Adjust computational parameters (solvent model, basis set) to improve accuracy.

- Analyze Hirshfeld surfaces for crystallographic data to identify non-covalent interactions affecting spectral deviations .

- Cross-validate using molecular dynamics simulations to assess conformational flexibility in solution.

Q. What strategies resolve low reproducibility in synthetic yields for this compound?

- Methodological Answer :

- Parameter screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature).

- In-situ monitoring : Employ ReactIR or PAT tools to track intermediate formation.

- Impurity profiling : Conduct LC-MS to identify side products (e.g., di-ester derivatives) and adjust protecting groups or stoichiometry.

Q. How can kinetic studies elucidate the reaction mechanism of Methyl 3,6-dimethylpyridazine-4-carboxylate formation?

- Methodological Answer :

- Perform stopped-flow UV-Vis spectroscopy to monitor intermediate species.

- Use isotopic labeling (e.g., C or O) to trace carboxylate ester formation.

- Apply Eyring plot analysis to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures.

Key Research Considerations

- Contradiction Management : Discrepancies in biological activity (e.g., inconsistent IC₅₀ values) may arise from solvent effects or aggregation. Use dynamic light scattering (DLS) to check for nanoparticle formation .

- Advanced Applications : Explore photophysical properties (e.g., fluorescence quenching) for sensor development, leveraging pyridazine’s electron-deficient ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.